
methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring fused with a benzopyran moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Halogenated or alkylated thiophene derivatives
Applications De Recherche Scientifique
Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate
- Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-2-carboxylate
- Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the thiophene and benzopyran moieties allows for diverse reactivity and potential interactions with various biological targets.
Propriétés
IUPAC Name |
methyl 4,5-dimethyl-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-13-14(2)31-22(20(13)24(28)29-3)25-21(26)16-9-10-18-17(11-16)12-19(30-23(18)27)15-7-5-4-6-8-15/h4-11,19H,12H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETLOOIULVYZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
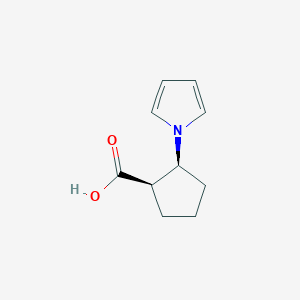
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2937670.png)
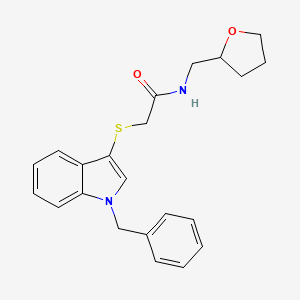
![methyl (2Z)-3-(2-methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2937672.png)
![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)
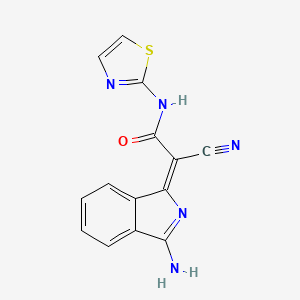

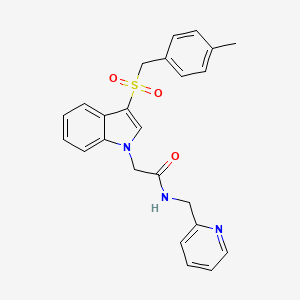
![N2-bicyclo[2.2.1]hept-5-en-2-yl-N2-methylthiophene-2-carboxamide](/img/structure/B2937682.png)
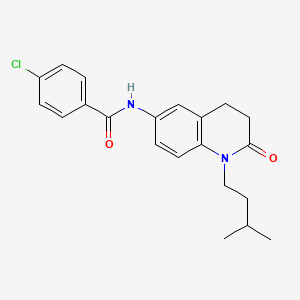
![N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2937686.png)
![N-ethyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2937687.png)
![7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2937688.png)
![4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2937691.png)
